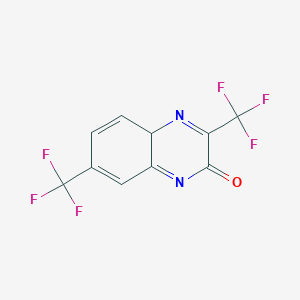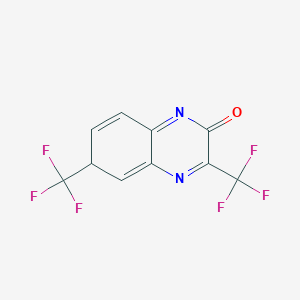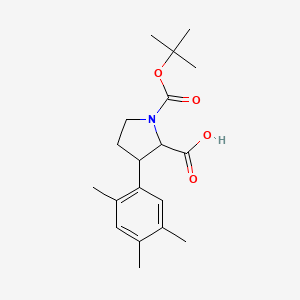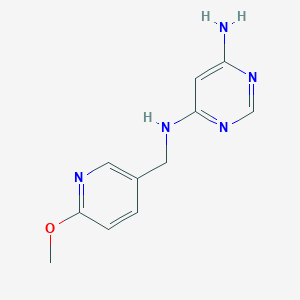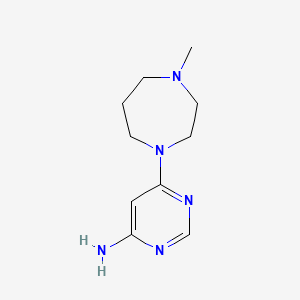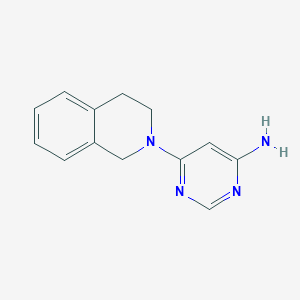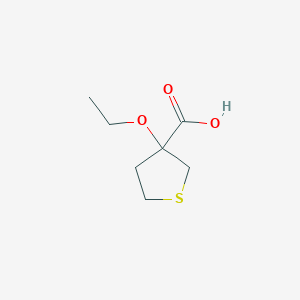![molecular formula C14H15NO2 B1470012 1-[(3,4-dimethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid CAS No. 1521575-21-2](/img/structure/B1470012.png)
1-[(3,4-dimethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid
説明
1-(3,4-Dimethylphenyl)methyl-1H-pyrrole-2-carboxylic acid, also known as DMPCA, is a compound that has recently been gaining attention in the scientific community due to its potential applications in a variety of fields. DMPCA has been studied for its ability to act as a catalyst in chemical reactions, its potential to be used as a drug, and its potential to be used in laboratory experiments.
科学的研究の応用
Coordination Chemistry
Research has demonstrated the synthesis of dicarboxylic acid derivatives and their coordination with metals such as zinc and copper to form mononuclear complexes. These complexes exhibit distinct packing patterns and hydrogen-bond interactions in their lattices, which are influenced by the orientation of the carbonyl groups of the carboxylates. Such studies contribute to the understanding of coordination compounds' structural diversity and their potential applications in catalysis and materials science (Nath, Kalita, & Baruah, 2011).
Antimicrobial Applications
Derivatives of the compound have been synthesized and evaluated for their antimicrobial activities. The introduction of specific functional groups into the pyrrole framework has been shown to enhance antibacterial and antifungal activities, offering a basis for the development of new antimicrobial agents. This research emphasizes the role of heterocyclic compounds in drug discovery and their potential for therapeutic applications (Hublikar et al., 2019).
Sensing Applications
Lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate derivatives have been synthesized, exhibiting selective sensitivity to benzaldehyde-based derivatives through fluorescence sensing. This highlights the compound's utility in developing selective sensors for chemical detection, demonstrating the intersection of organic synthesis and materials science for functional applications (Shi et al., 2015).
Organic Synthesis and Photoreactivity
Derivatives of 1-[(3,4-dimethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid have been employed as precursors in organic synthesis, exploring their reactivity and photoreactivity. Studies on protecting groups for carboxylic acids and the synthesis of novel compounds through reactions involving pyrrole derivatives contribute to the development of methodologies in organic synthesis, offering insights into reaction mechanisms and the design of new compounds with potential pharmacological activities (Zabadal et al., 2001).
特性
IUPAC Name |
1-[(3,4-dimethylphenyl)methyl]pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-5-6-12(8-11(10)2)9-15-7-3-4-13(15)14(16)17/h3-8H,9H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPOUBVVVKFBRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C=CC=C2C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,4-dimethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



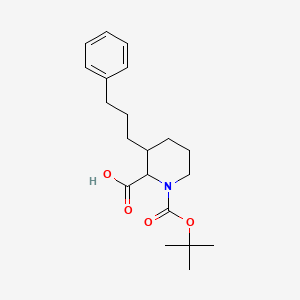
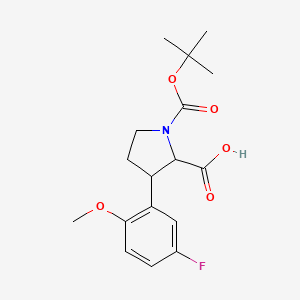
![8-chloro-Imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B1469933.png)
![3-Phenyl-4-[(trifluoroacetyl)amino]butanoic acid](/img/structure/B1469934.png)
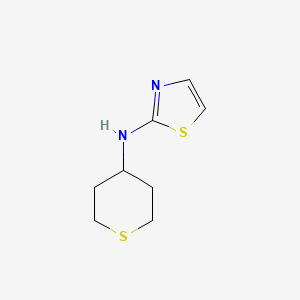
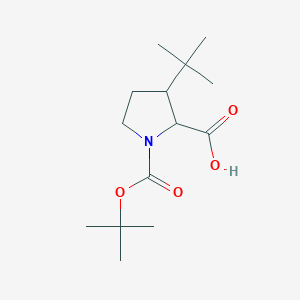
![1-(tert-Butoxycarbonyl)-3-[3-(4-fluorophenoxy)phenyl]-2-pyrrolidinecarboxylic acid](/img/structure/B1469939.png)
